4-Chloro-1-(4-nitrophenoxy)-2-butanol
Description
Properties
Molecular Formula |
C10H12ClNO4 |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
4-chloro-1-(4-nitrophenoxy)butan-2-ol |
InChI |
InChI=1S/C10H12ClNO4/c11-6-5-9(13)7-16-10-3-1-8(2-4-10)12(14)15/h1-4,9,13H,5-7H2 |
InChI Key |
FVBIJNUGMAESNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CCCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- 4-Chloro-1-(4-fluorophenyl)butan-1-one (): This ketone analog lacks the hydroxyl and nitrophenoxy groups but shares the chlorinated aromatic component. The absence of the hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and interaction with biological targets. Its cytotoxic derivatives (e.g., compounds 4a–j) highlight the importance of the chlorinated aromatic core in bioactivity .
- Baytan (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol) (): Baytan, a fungicide, replaces the nitro group with a triazole ring and introduces dimethyl substituents.
- 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene (): This compound features dual chloro substituents and a nitro group on the benzene ring. The additional chlorine enhances electron-withdrawing effects, likely increasing electrophilicity and reactivity in substitution reactions. However, the absence of an alcohol group limits its hydrogen-bonding interactions .
Physical and Chemical Properties
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Preparation Methods
Reaction Sequence and Conditions
This method involves four stages:
-
Chlorination of Isoprene :
Isoprene reacts with chlorinated lime (Ca(OCl)₂) in water at 0–5°C for 6 hours to form chloroisoamylene alcohol (4-chloro-3-methyl-2-buten-1-ol). Yield: ~70% after distillation. -
Acetylation :
Chloroisoamylene alcohol undergoes esterification with acetic anhydride and toluenesulfonic acid at 40°C for 18 hours, yielding 4-chloroisoamylene alcohol acetate. Conversion: >95%. -
Coupling with 4-Nitrophenol :
The acetate reacts with sodium 4-nitrophenoxide in dimethylformamide (DMF) at 20–25°C for 4 hours, forming 4-(4-nitrophenoxy)-3-methyl-2-butenyl acetate. Yield: ~80%. -
Hydrolysis and Purification :
The acetate is hydrolyzed with K₂CO₃ in methanol, followed by recrystallization using ethyl acetate/hexane (1:9). Final yield: 45.7%.
Advantages and Limitations
-
Advantages :
-
Limitations :
Direct Nucleophilic Substitution (EP0269383A2)
Single-Step Synthesis
Competing Pathways and Mitigation
-
Elimination vs. Substitution :
At elevated temperatures (>40°C), 1,4-elimination dominates, producing 1,3-butadiene derivatives. Maintaining pH <10 and temperatures <30°C suppresses elimination. -
Byproduct Formation :
Hydrolysis of excess 1,4-dichloro-2-butanol generates 2-butene-1,4-diol, removable via aqueous extraction.
Comparative Analysis of Methods
Advanced Optimization Strategies
Solvent Selection
Q & A
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains). Test in parallel assays (e.g., enzyme inhibition, solubility). Use multivariate analysis (PCA) to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. What analytical workflows validate the compound’s stability in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
